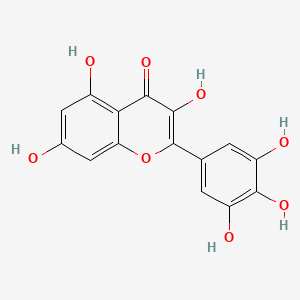

Myricetin

Descripción

This compound has been reported in Caragana frutex, Camellia sinensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name |

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMDFBPHZNJCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022400 | |

| Record name | 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in boiling water; soluble in alcohol. Practically insoluble in chloroform, acetic acid | |

| Record name | MYRICETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from dilute alcohol | |

CAS No. |

529-44-2 | |

| Record name | Myricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | myricetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5',7-hexahydro-2-phenyl-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XC01FTOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRICETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

357 °C | |

| Record name | Myricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYRICETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Myricetin's Role in Neuroinflammation: A Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-neuroinflammatory effects of myricetin, a naturally occurring flavonol. Neuroinflammation, primarily mediated by glial cells like microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases. This compound has emerged as a promising therapeutic agent due to its ability to modulate key signaling pathways involved in the inflammatory cascade. This document details these pathways, presents quantitative data on this compound's efficacy, outlines relevant experimental protocols, and provides visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling cascades. The primary pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome pathways. Additionally, it activates the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the MAPK Pathway

The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a crucial regulator of inflammatory responses in microglial cells.[1][2] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), these kinases become phosphorylated and subsequently activate downstream transcription factors, leading to the production of pro-inflammatory mediators.

This compound has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in BV2 microglial cells.[1][2] This inhibition of the MAPK signaling cascade is a key mechanism by which this compound downregulates the expression of neuroinflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1] In animal models of Alzheimer's disease, this compound has been observed to inhibit p38 MAPK-mediated microglial hyperactivation.

This compound inhibits the MAPK signaling pathway.

Suppression of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been demonstrated to interfere with this pathway, thereby reducing the levels of inflammatory factors such as various interleukins (IL), TNF-α, iNOS, and COX-2 in the brain. By inhibiting NF-κB signaling, this compound helps to alleviate the damage these inflammatory mediators cause to the nervous system.

This compound suppresses the NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in the cytosol that plays a critical role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the assembly of the NLRP3 inflammasome. It achieves this by promoting the reactive oxygen species (ROS)-independent ubiquitination of NLRP3 and reducing the ROS-dependent ubiquitination of ASC (apoptosis-associated speck-like protein containing a CARD). This action disrupts the interaction between NLRP3 and ASC, thereby inhibiting ASC oligomerization and subsequent inflammasome activation.

This compound inhibits NLRP3 inflammasome activation.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a key endogenous defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription. This compound has been shown to activate the Nrf2 pathway, enhancing the expression of these protective enzymes and thereby mitigating oxidative damage in the brain.

This compound activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia

| Mediator | This compound Concentration (µM) | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | 0.1 - 25 | Significant inhibition | |

| Prostaglandin E2 (PGE2) | Not specified | Significant suppression | |

| TNF-α | Not specified | Significant downregulation | |

| IL-1β | Not specified | Significant downregulation | |

| iNOS protein | Not specified | Significant downregulation | |

| COX-2 protein | Not specified | Significant downregulation |

Table 2: Effect of this compound on Microglial Activation in LPS-treated Mice

| Brain Region | Marker | This compound Treatment | % Reduction of Activated Microglia | Reference |

| Hippocampus | Iba-1 | Suppressed increase | 360.71 ± 82.63% to 259.09 ± 93.68% | |

| Cortex | Iba-1 | Suppressed increase | 367.45 ± 32.83% to 172.35 ± 27.65% |

Table 3: Effect of this compound on Chemokine Release in Human Primary Astrocytes

| Chemokine | This compound Concentration (nM) | Effect | Reference |

| CCL2 | 1, 5 | Decreased basal production | |

| CCL5 | 0.1, 1, 5 | Decreased basal production |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Model of Neuroinflammation

A widely used in vitro model involves the stimulation of microglial or astrocytic cell lines with LPS to induce an inflammatory response.

Cell Culture:

-

BV-2 Microglia: Cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Primary Astrocytes: Cultured under similar conditions.

-

Mixed Glial Cultures: BV-2 microglia and astrocytes are seeded together, often at a 1:1 ratio.

LPS Treatment:

-

Cells are seeded and allowed to adhere for 24 hours.

-

The culture medium is replaced with fresh medium.

-

For testing this compound, cells are pre-incubated with various concentrations of the compound for 1-2 hours.

-

LPS is then added to the medium at a typical concentration of 100 ng/mL to induce inflammation.

-

Cells are incubated for a specified period (e.g., 24 hours) before analysis.

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine and Chemokine Levels (TNF-α, IL-1β, IL-6, etc.): Quantified in the culture supernatant using commercially available ELISA kits.

-

Protein Expression (iNOS, COX-2, p-MAPKs, etc.): Assessed in cell lysates by Western blotting.

-

mRNA Expression: Measured by quantitative real-time PCR (qRT-PCR).

Experimental Workflow Diagram

References

For Researchers, Scientists, and Drug Development Professionals

Myricetin: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

Introduction to this compound

This compound, a naturally occurring flavonol, is a polyphenolic compound abundantly found in various plants, fruits, vegetables, and beverages. Common dietary sources include berries, grapes, onions, tea, and red wine. Its chemical structure, 3,3′,4′,5,5′,7-hexahydroxyflavone, features multiple hydroxyl groups which are key to its potent biological activities. This compound has garnered significant attention in the scientific community for its strong antioxidant properties and a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antidiabetic effects.[1][2] This guide provides an in-depth technical overview of this compound's antioxidant and free radical scavenging capabilities, focusing on quantitative data, experimental methodologies, and the underlying cellular signaling pathways.

Mechanisms of Free Radical Scavenging

This compound exerts its antioxidant effects through multiple mechanisms, primarily by directly scavenging reactive oxygen species (ROS) and by chelating metal ions involved in ROS generation.

Direct Scavenging Activity

The antioxidant capacity of this compound is largely attributed to the presence of six hydroxyl (-OH) groups on its flavonoid skeleton, particularly the arrangement on the B-ring.[3] These groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to cellular damage. The primary mechanisms include:

-

Hydrogen Atom Transfer (HAT): this compound can donate a hydrogen atom from one of its hydroxyl groups to a free radical (R•), stabilizing the radical and forming a less reactive this compound radical, which is stabilized by resonance.

-

Single Electron Transfer – Proton Transfer (SET-PT): this compound can transfer an electron to a radical, forming a this compound radical cation, followed by the loss of a proton to fully neutralize the initial radical species.

Theoretical calculations have indicated that the 4'-OH group on the B-ring is the most active site for hydrogen abstraction due to the stability of the resulting dehydrogenated this compound radical.

Pro-oxidant Activity

Under certain conditions, particularly in the absence of other antioxidants like ascorbic acid and in the presence of transition metal ions like iron, this compound can exhibit pro-oxidant properties.[4][5] This activity is caused by its ability to reduce molecular oxygen to generate ROS and to reduce iron (III) to iron (II). The iron(II) can then participate in the Fenton reaction, producing highly reactive hydroxyl radicals. This dual role highlights the complexity of this compound's redox chemistry, which is highly dependent on the surrounding chemical environment.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a common metric for comparison.

Table 1: In Vitro Antioxidant Activity of this compound (IC50 Values)

| Assay | Radical/Oxidant | This compound IC50 (µg/mL) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 4.68 | |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 16.78 | |

| H₂O₂ Scavenging | Hydrogen Peroxide | 137.31 | |

| NO Scavenging | Nitric Oxide | 7.10 |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent.

-

In a 96-well plate or cuvettes, add a defined volume of each this compound dilution.

-

Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH is also prepared.

-

Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the % inhibition against the this compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagent Preparation:

-

The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a solvent (e.g., water or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Add a small volume of each this compound dilution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 200 µL of ABTS•+).

-

Incubate the mixture at room temperature for a specific time (e.g., 6-15 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The calculation for scavenging activity and IC50 is similar to the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation:

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

The reagent should be prepared fresh and warmed to 37°C before use.

-

-

Procedure:

-

Add a small volume of the this compound sample or standard to a test tube or well.

-

Add a larger volume of the FRAP reagent (e.g., 20 µL sample to 150 µL reagent).

-

Incubate the mixture at 37°C for a defined period (e.g., 4-15 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using a known antioxidant, typically FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Reagent Preparation:

-

Prepare a fluorescein working solution in phosphate buffer (75 mM, pH 7.4).

-

Prepare an AAPH solution (e.g., 75 mM) in the same buffer, made fresh daily.

-

Trolox is used as the standard.

-

-

Procedure:

-

In a 96-well black microplate, add the fluorescein working solution to each well.

-

Add the this compound samples or Trolox standards to their respective wells.

-

Incubate the plate at 37°C for a period (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Calculation:

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against the standard concentration, and the results are expressed in Trolox Equivalents (TE).

-

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct chemical scavenging, this compound exerts protective effects within cells by modulating key signaling pathways involved in the response to oxidative stress.

Intracellular ROS Scavenging and Enzyme Modulation

This compound can penetrate cell membranes to scavenge intracellular ROS directly. Furthermore, it enhances the cellular antioxidant defense system by increasing the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In studies involving H₂O₂-induced oxidative stress, this compound treatment was shown to restore the levels of these crucial enzymes.

Modulation of Signaling Pathways

This compound has been shown to prevent oxidative stress-induced apoptosis and cell damage by regulating several critical signaling cascades.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a primary cell survival pathway. Oxidative stress can inhibit this pathway, leading to apoptosis. This compound has been demonstrated to activate PI3K/Akt signaling, promoting the phosphorylation of Akt. Activated Akt can then inhibit pro-apoptotic proteins (like Bax) and enhance anti-apoptotic proteins (like Bcl-2), thereby promoting cell survival.

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are activated by oxidative stress and are key mediators of apoptosis. This compound treatment has been shown to inhibit the activation (phosphorylation) of p38 MAPK and JNK, thus suppressing the downstream apoptotic signals.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. This compound can promote the activation of Nrf2, leading to its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxification enzymes, thereby upregulating their expression and bolstering the cell's defense against oxidative damage. This compound activates this pathway by inhibiting Nrf2 ubiquitination and stimulating its expression.

References

- 1. This compound protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling this compound's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of pro-oxidant and antioxidant activities of the flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of pro-oxidant and antioxidant activities of the flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Myricetin's Anti-Inflammatory Efficacy in Macrophages: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anti-inflammatory effects of myricetin, a naturally occurring flavonol, on macrophages. It delves into the molecular mechanisms, key signaling pathways, and quantitative effects of this compound on macrophage activation and polarization. This document summarizes crucial data from preclinical studies, presents detailed experimental protocols for assessing this compound's activity, and visualizes the intricate signaling cascades involved. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent for inflammatory diseases.

Introduction

Macrophages, key players in the innate immune system, are highly plastic cells that can adopt distinct functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, producing a range of cytokines and mediators that drive inflammation. Conversely, alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair. Dysregulation of macrophage activation is a hallmark of numerous chronic inflammatory diseases.

This compound, a flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] This guide focuses on the specific effects of this compound on macrophages, exploring its ability to suppress pro-inflammatory responses and modulate macrophage polarization, thereby highlighting its therapeutic potential.

This compound's Impact on Pro-Inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of key pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[1][3][4] This inhibitory effect extends to a variety of molecules crucial for the inflammatory cascade.

Table 1: Quantitative Effects of this compound on Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Cell Type | This compound Concentration | Observed Effect | Reference(s) |

| Nitric Oxide (NO) | RAW264.7 | Dose-dependent | Suppression of production. | |

| Inducible Nitric Oxide Synthase (iNOS) | RAW264.7, Mouse Models | Dose-dependent | Suppression of expression and production. | |

| Prostaglandin E2 (PGE2) | RAW264.7 | Dose-dependent | Suppression of production. | |

| Cyclooxygenase-2 (COX-2) | RAW264.7 | Dose-dependent | Suppression of expression and production. | |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7, Mouse Models | Dose-dependent | Decreased production and mRNA expression. 30 μM of this compound attenuates secretion. | |

| Interleukin-6 (IL-6) | RAW264.7, Mouse Models | Dose-dependent | Decreased production and mRNA expression. 30 μM of this compound attenuates secretion. | |

| Interleukin-1β (IL-1β) | Mouse Models | Not specified | Reduced mRNA expression. | |

| Interleukin-12 (IL-12) | Mouse Models | Dose-dependent | Decreased production. | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Mouse Models | Not specified | Reduced mRNA expression. |

Modulation of Macrophage Polarization

This compound plays a crucial role in directing macrophage polarization away from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This is a key mechanism underlying its anti-inflammatory effects.

In vitro studies using RAW264.7 macrophages have demonstrated that this compound inhibits the LPS-induced expression of M1 marker genes while promoting the IL-4-induced expression of M2 marker genes. In animal models of nonalcoholic steatohepatitis (NASH), this compound administration inhibited M1 macrophage polarization and its related markers in the liver while inducing M2 polarization. Furthermore, in a model of diabetic nephropathy, this compound was found to regulate the polarization of RAW 264.7 macrophages towards the M2-type.

Table 2: this compound's Effect on Macrophage Polarization Markers

| Marker Type | Marker | Cell/Tissue Type | This compound Effect | Reference(s) |

| M1 Marker | IL-12A | RAW264.7 | Remarkably inhibited immunostaining. | |

| M1 Marker | IRF5 | RAW264.7 | Remarkably inhibited immunostaining. | |

| M1 Marker | TNF-α | Livers of NASH mice | Reduced genetic expression. | |

| M1 Marker | IL-1β | Livers of NASH mice | Reduced genetic expression. | |

| M1 Marker | IL-6 | Livers of NASH mice | Reduced genetic expression. | |

| M1 Marker | MCP-1 | Livers of NASH mice | Reduced genetic expression. | |

| M1 Marker | iNOS | RAW264.7 | Significantly suppressed activity induced by high glucose. | |

| M2 Marker | IL-10 | RAW264.7 | Downregulation of M1-dependent inflammatory factors, leading to an increase in M2 markers. | |

| M2 Marker | Arg-1 | RAW264.7 | Downregulation of M1-dependent inflammatory factors, leading to an increase in M2 markers. |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are critical for macrophage activation and gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, this compound has been shown to inhibit NF-κB activation by suppressing the degradation of its inhibitor, IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. Studies have demonstrated that this compound inhibits the phosphorylation of both IκBα and NF-κB p65.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical signaling cascade in inflammation. This compound has been shown to suppress the phosphorylation of JNK, p-ERK, and p38 in LPS-stimulated macrophages, thereby inhibiting downstream inflammatory responses.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of this compound from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Neuroprotective Role of Myricetin in Alzheimer's Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential for AD. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways. This compound's ability to interfere with Aβ aggregation, inhibit tau hyperphosphorylation, and mitigate oxidative stress and neuroinflammation underscores its potential as a disease-modifying agent for Alzheimer's disease.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects in Alzheimer's disease through several key mechanisms:

-

Inhibition of Amyloid-β Aggregation and Promotion of Clearance: this compound has been shown to directly interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[1] It can also promote the disassembly of pre-formed amyloid fibrils.[2] Mechanistically, this compound may inhibit the activity of β-secretase (BACE-1), an enzyme crucial for the production of Aβ from the amyloid precursor protein (APP), while promoting the activity of α-secretase, which leads to non-amyloidogenic processing of APP.[3]

-

Inhibition of Tau Hyperphosphorylation and Aggregation: Pathological hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD. This compound has been demonstrated to reduce tau phosphorylation in both cellular and animal models of AD.[4] It can also slow the liquid-liquid phase separation of tau, a process that can precede its aggregation.[5]

-

Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in AD. This compound is a potent antioxidant that can scavenge reactive oxygen species (ROS), reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of AD. This compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

-

Modulation of Key Signaling Pathways: this compound's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways, including the PI3K/Akt, Nrf2/HO-1, and NF-κB pathways, which are involved in cell survival, antioxidant defense, and inflammation, respectively.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound in various models of Alzheimer's disease.

Table 1: In Vivo Studies of this compound in Animal Models of Alzheimer's Disease

| Animal Model | This compound Dosage and Administration | Duration | Key Findings | Reference(s) |

| 3xTg-AD Mice | 50 mg/kg/day, oral gavage | 8.5 weeks | Improved cognitive function, reduced Aβ plaques and phosphorylated tau levels, attenuated microglial activation. | |

| 3xTg-AD Mice | Not specified | 14 days (i.p.) | Improved spatial cognition and learning and memory. | |

| Streptozotocin-induced AD rats | 5 or 10 mg/kg, intraperitoneal injection | 21 days | Improved learning and memory. | |

| Trimethyltin-induced AD mice | 25 mg/kg, daily oral administration | 21 days | Attenuated learning and memory impairments and neuronal loss. |

Table 2: In Vitro Studies of this compound in Cellular Models of Alzheimer's Disease

| Cell Model | This compound Concentration | Treatment Duration | Key Findings | Reference(s) |

| SH-SY5Y cells (Aβ₄₂ oligomer-treated) | 5, 10, and 20 μM | Pre-treated for 24h, then co-treated with Aβ₄₂ for 48h | Prevented Aβ₄₂ oligomer-induced tau phosphorylation and reduction in synaptic proteins; reduced ROS generation, lipid peroxidation, and DNA oxidation. | |

| SH-SY5Y cells | Not specified | Not specified | Suppressed HMW-Aβo-induced membrane disruption and mitochondrial dysfunction. | |

| SH-SY5Y cells | Not specified | Not specified | Stabilized the interaction between Tau and ATG5 to promote clearance of phosphorylated Tau. |

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are underpinned by its ability to modulate critical signaling pathways involved in neuronal survival, antioxidant defense, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and the promotion of neuronal survival.

Caption: this compound activates the PI3K/Akt signaling pathway.

Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. This compound can induce the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting neurons from oxidative damage.

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammation. In the context of neuroinflammation, its activation in microglia leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

Caption: this compound inhibits the NF-κB inflammatory pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vivo Experiments: 3xTg-AD Mouse Model

-

Animal Model: Female triple-transgenic Alzheimer's disease (3xTg-AD) mice are commonly used as they exhibit both amyloid and tau pathologies.

-

This compound Administration: this compound is dissolved in 0.5% (w/v) sodium carboxymethyl cellulose and administered daily via oral gavage at a dose of 50 mg/kg.

-

Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool (e.g., 1.2 m in diameter) filled with opaque water maintained at a constant temperature (e.g., 21°C). A hidden platform is submerged below the water surface.

-

Procedure: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues.

-

Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

-

In Vitro Experiments: SH-SY5Y Cell Culture Model

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used neuronal cell line for studying AD pathology.

-

Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

This compound and Aβ Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 24 hours) before being exposed to Aβ oligomers (e.g., 10 µM Aβ₄₂) for an additional period (e.g., 48 hours).

Biochemical and Histological Analyses

-

Western Blotting for p-Tau and APP:

-

Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated tau (e.g., AT8) and APP (e.g., 6E10), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunohistochemistry for Aβ Plaques:

-

Tissue Preparation: Mouse brains are fixed, cryoprotected, and sectioned.

-

Antigen Retrieval: Sections are treated to unmask the antigenic sites (e.g., with formic acid).

-

Antibody Staining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

-

Visualization: Plaques are visualized using a chromogen such as diaminobenzidine (DAB).

-

-

ELISA for Aβ Levels:

-

Sample Preparation: Brain homogenates are prepared to extract both soluble and insoluble Aβ fractions.

-

Assay Procedure: A sandwich ELISA is performed using specific capture and detection antibodies for Aβ₄₀ and Aβ₄₂.

-

Quantification: The concentration of Aβ is determined by comparing the sample absorbance to a standard curve of synthetic Aβ peptides.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for in vivo and in vitro studies of this compound and the logical relationship of its multi-target effects.

Caption: General workflow for in vivo studies of this compound.

Caption: General workflow for in vitro studies of this compound.

Caption: Multi-target neuroprotective effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent for Alzheimer's disease due to its multifaceted mechanisms of action that target key aspects of AD pathology. The preclinical data strongly support its ability to mitigate amyloid and tau pathologies, combat oxidative stress, and reduce neuroinflammation. Future research should focus on optimizing the bioavailability of this compound, further elucidating its molecular targets, and advancing to well-designed clinical trials to evaluate its safety and efficacy in human patients. The development of this compound-based therapeutics could offer a novel and effective strategy in the fight against Alzheimer's disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Actions of this compound in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]

Myricetin In Vivo: A Technical Guide to Bioavailability and Metabolism

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties in managing conditions like diabetes, cancer, and neurodegenerative diseases. However, a critical challenge impeding its clinical application is its low oral bioavailability. This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolic fate of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its pharmacokinetics.

Bioavailability of this compound

The systemic availability of this compound following oral administration is notably low, primarily due to its poor aqueous solubility and extensive metabolism. In vivo studies, predominantly in rat models, have consistently demonstrated that only a small fraction of ingested this compound reaches the systemic circulation unchanged.

Pharmacokinetic Profile

Studies in rats have shown that the oral bioavailability of this compound is less than 10%.[1][2] For instance, one study reported bioavailability figures of 9.62% and 9.74% for oral doses of 50 mg/kg and 100 mg/kg, respectively.[1][3] The absorption of this compound appears to occur via passive diffusion, as evidenced by a dose-proportional increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[1] A relatively long time to reach Cmax (Tmax) has been observed, which is indicative of its low aqueous solubility.

Efforts to enhance this compound's bioavailability have focused on advanced drug delivery systems. Nanosuspension formulations have been shown to significantly increase its relative bioavailability in rats. Similarly, self-nanoemulsifying drug delivery systems (SNEDDS) have demonstrated improved systemic absorption and oral bioavailability.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies in rats.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Oral | 50 | 235.6 ± 45.8 | 6.4 ± 1.2 | 2458.7 ± 364.2 | 9.62 | |

| Oral | 100 | 482.3 ± 76.5 | 6.8 ± 1.5 | 5012.4 ± 689.3 | 9.74 | |

| Intravenous | 10 | - | - | 5112.6 ± 754.9 | - |

Metabolism of this compound

Once absorbed, and even within the gastrointestinal tract, this compound undergoes extensive metabolism through Phase I and Phase II reactions, as well as significant degradation by the gut microbiota. This metabolic conversion is a major contributor to its low systemic levels.

Phase I and Phase II Metabolism

While information on Phase I metabolism (e.g., hydroxylation) is limited, Phase II conjugation reactions are a primary metabolic route for this compound. These reactions increase the water solubility of the compound, facilitating its excretion. Key Phase II transformations include:

-

Glucuronidation: Attachment of glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

-

Methylation: Addition of a methyl group, often occurring on the hydroxyl groups of the B-ring.

Gut Microbiota Metabolism

The intestinal microflora plays a crucial role in the breakdown of this compound. The complex structure of this compound is degraded into simpler phenolic acids through ring fission. This process is so significant that the urinary excretion of these metabolites is completely abolished in rats treated with antibiotics like neomycin. The interaction with gut microbiota is also linked to some of this compound's therapeutic effects, such as the amelioration of nonalcoholic fatty liver disease (NAFLD) and prediabetes.

A Novel Metabolic Pathway: Amination

Recent research has identified a novel metabolic pathway for this compound in vivo: amination. It is proposed that this compound's vic-trihydroxyl group on the B-ring can react with ammonia to form an aminated product, 4'-NH2-myricetin. This metabolite has been identified in the feces of this compound-treated mice, and its formation appears to be dose-dependent. Interestingly, this aminated metabolite retains the anti-inflammatory activity of the parent compound.

Identified this compound Metabolites

The following table lists the major metabolites of this compound identified in vivo.

| Metabolite | Metabolic Pathway | Biological Matrix | Reference |

| 3,5-dihydroxyphenylacetic acid | Gut Microbiota | Urine | |

| 3-hydroxyphenylacetic acid | Gut Microbiota | Urine | |

| 3,5-dihydroxyphenylpropionic acid | Gut Microbiota | Urine | |

| 3-hydroxyphenylpropionic acid | Gut Microbiota | Urine | |

| Mono-methylated this compound | Phase II (Methylation) | Feces, Plasma | |

| 4'-NH2-myricetin | Amination | Feces | |

| Aminated mono-methylated this compound | Amination | Feces, Plasma | |

| Aminated 3,4,5-trihydroxyphenylacetic acid | Gut Microbiota & Amination | Feces, Plasma |

Experimental Protocols

Standardized protocols are essential for the accurate assessment of this compound's pharmacokinetics. Below are generalized methodologies for in vivo studies and sample analysis.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before the experiment with free access to water.

-

Administration:

-

Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at doses ranging from 50-100 mg/kg.

-

Intravenous (i.v.): For determining absolute bioavailability, this compound is dissolved in a vehicle like a mixture of propylene glycol, ethanol, and saline, and administered via the tail vein at a lower dose (e.g., 10 mg/kg).

-

-

Sample Collection:

-

Blood: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Separation: Plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

-

Urine and Feces Collection: For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its metabolites in biological matrices is predominantly performed using reverse-phase HPLC, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

-

Sample Preparation:

-

Plasma: A simple protein precipitation is often employed. An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile or methanol. After vortexing and centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.

-

Urine/Feces: To analyze conjugated metabolites, samples often undergo enzymatic hydrolysis (using β-glucuronidase and sulfatase) to release the aglycone form. This is followed by a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to clean up and concentrate the analytes.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, Waters C18 SymmetryShield) is typically used.

-

Mobile Phase: A gradient elution is common, using a mixture of an aqueous phase (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol).

-

Detection:

-

UV/Diode Array Detector (DAD): this compound can be detected at its wavelength of maximum absorbance, around 370 nm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is highly effective for detecting this compound and its phenolic metabolites. Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes are used for quantification to ensure high selectivity.

-

-

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in this compound's in vivo journey and its analysis.

References

Myricetin's Modulation of the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its therapeutic potential, particularly in oncology and metabolic diseases. A pivotal mechanism underlying its pharmacological effects is the targeted regulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This critical intracellular cascade governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. This technical guide provides an in-depth exploration of this compound's interaction with the PI3K/Akt/mTOR pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions.

Introduction

The PI3K/Akt/mTOR signaling network is a central regulator of cellular homeostasis. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, a master regulator of protein synthesis and cell growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and survival. This compound has emerged as a promising natural compound that can effectively inhibit this pathway, leading to anti-tumor and other beneficial effects. This guide will serve as a comprehensive resource for researchers investigating the therapeutic applications of this compound.

This compound's Impact on the PI3K/Akt/mTOR Pathway: Quantitative Analysis

This compound exerts a dose-dependent inhibitory effect on the PI3K/Akt/mTOR pathway. This is evidenced by a reduction in the phosphorylation of key kinases in the cascade and a corresponding decrease in cancer cell viability. The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| AGS | Gastric Cancer | ~25 | 24 |

| HCT116 | Colon Cancer | ~50 | 48 |

| SW620 | Colon Cancer | ~100 | 48 |

| A2780/CP70 | Ovarian Cancer | Not specified | 24 |

| OVCAR-3 | Ovarian Cancer | Not specified | 24 |

| HUVECs | Endothelial Cells | >4 (cytotoxic) | 24 |

Table 2: Effect of this compound on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins

| Cell Line | Treatment | p-PI3K Levels | p-Akt Levels | p-mTOR Levels |

| AGS Gastric Cancer | 15 µM this compound | Dose-dependent decrease[1] | Dose-dependent decrease[1] | Dose-dependent decrease[1] |

| AGS Gastric Cancer | 25 µM this compound | Dose-dependent decrease[1] | Dose-dependent decrease[1] | Dose-dependent decrease |

| HCT116 Colon Cancer | 50 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| HCT116 Colon Cancer | 100 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| SW620 Colon Cancer | 50 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| SW620 Colon Cancer | 100 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| HUVECs | 0.25, 0.5, 1.0 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound's action and the experimental procedures used to investigate it, the following diagrams are provided.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Key experimental workflows for studying this compound's effects.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of this compound's effect on the PI3K/Akt/mTOR pathway.

Cell Viability (MTT) Assay

This assay colorimetrically measures cell viability.

-

Cell Seeding:

-

Seed cells (e.g., AGS, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the overnight culture medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

-

Incubate for the desired time period (e.g., 24 or 48 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of PI3K, Akt, and mTOR.

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-Akt (Ser473), Akt, p-mTOR (Ser2448), and mTOR overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000 in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 dilution in 5% milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation status.

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of specific kinases in the pathway.

-

Immunoprecipitation of Kinase:

-

Lyse cells and immunoprecipitate the target kinase (e.g., PI3K, Akt, or mTOR) using a specific antibody and protein A/G-agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with the specific kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing the appropriate substrate (e.g., PIP2 for PI3K, a specific peptide for Akt or mTOR) and ATP (often radiolabeled [γ-³²P]ATP).

-

If testing for direct inhibition, pre-incubate the immunoprecipitated kinase with this compound for a defined period before adding the substrate and ATP.

-

Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.

-

-

Detection of Kinase Activity:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

The method of detection depends on the assay format. For radioactive assays, the phosphorylated substrate is separated by techniques like thin-layer chromatography (TLC) or captured on a membrane, and the radioactivity is quantified. For non-radioactive assays (e.g., using fluorescence or luminescence), the signal is measured using a plate reader.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its effective inhibition of the PI3K/Akt/mTOR signaling pathway. The data presented in this guide highlights its ability to reduce the phosphorylation of key pathway components and decrease the viability of cancer cells in a dose-dependent manner. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the molecular mechanisms of this compound and evaluate its efficacy in various disease models. The continued exploration of this compound's role in modulating this critical signaling cascade is crucial for the development of novel therapeutic strategies.

References

A Technical Guide to Myricetin's Modulation of the NF-κB Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the flavonoid myricetin and its significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a pivotal transcription factor complex that orchestrates inflammatory responses, cell survival, and immune function. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This compound, a naturally occurring flavonol found in various plants, has emerged as a potent inhibitor of this pathway. This document synthesizes current research, presenting the molecular mechanisms, quantitative efficacy, and key experimental protocols relevant to the study of this compound's anti-inflammatory and therapeutic potential.

Core Mechanism: this compound's Intervention in the NF-κB Pathway

This compound exerts its inhibitory effects on the NF-κB signaling cascade through a multi-targeted approach, intervening at several key regulatory nodes. The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly p65/p50) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to disrupt this cascade by:

-

Inhibiting Upstream Kinases: this compound can suppress the activation of kinases upstream of the IKK complex, including Akt, mTOR, and Transforming growth factor-β-activated kinase 1 (TAK1).[1][2][3] Studies have shown this compound inhibits TNF-α-induced activation of Akt and mTOR.[1]

-

Directly Inhibiting IKK Activity: A primary mechanism of this compound is the strong inhibition of the IKK complex's kinase activity.[4] By preventing IKK from phosphorylating IκBα, this compound effectively halts the degradation of this crucial inhibitor.

-

Preventing IκBα Degradation: As a direct consequence of IKK inhibition, this compound stabilizes the IκBα protein, preventing its degradation. This ensures that NF-κB remains sequestered in the cytoplasm in its inactive state.

-

Blocking p65 Nuclear Translocation: By preserving the IκBα/NF-κB complex in the cytoplasm, this compound effectively suppresses the nuclear translocation of the active p65 subunit.

-

Modulating p65 via SIRT1: this compound can also enhance the activity of Sirtuin 1 (SIRT1), a deacetylase. Activated SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity.

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the key intervention points of this compound.

Caption: this compound's intervention points in the canonical NF-κB signaling pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory mediators have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: this compound's Effect on NF-κB Pathway Components

| Target | Cell Line / Model | Stimulant | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| IKK Kinase Activity | ECV304 cells | TNF-α | Not specified | Strong inhibition | |

| IκB-α Degradation | RAW264.7 macrophages | LPS | Dose-dependent | Suppression of degradation | |

| IκB-α Degradation | H9c2 cells | Peptidoglycan (10 µg/mL) | 15 µM | Prevented phosphorylation and degradation | |

| p65 Nuclear Translocation | RAW264.7 macrophages | LPS | Dose-dependent | Significant decrease | |

| NF-κB DNA Binding | RAW264.7 macrophages | LPS | Dose-dependent | Significant decrease |

| p65 Acetylation | A549 cells | TNF-α | Not specified | Decreased acetylation via SIRT1 activation | |

Table 2: this compound's Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line / Model | Stimulant | This compound Concentration(s) | Observed Effect | Reference |

|---|---|---|---|---|---|

| NO, iNOS, PGE₂, COX-2 | RAW264.7 macrophages | LPS | Dose-dependent | Suppression of production | |

| IL-6, IL-8 | A549 cells | TNF-α | Not specified | Attenuated production | |

| TNF-α, IL-6, IL-12 | Mice | LPS | Not specified | Decreased production | |

| Cytokines & Chemokines | Human keratinocytes | TNF-α | Not specified | Attenuated production |

| IL-1β, IL-6, TNF-α | Mice (LPS-induced mastitis) | LPS | Not specified | Significantly reduced overexpression | |

Experimental Protocols & Workflow

Reproducing and building upon existing research requires robust and detailed methodologies. This section outlines standard protocols for key experiments used to investigate the effects of this compound on the NF-κB signaling cascade.

The general workflow for such an investigation is depicted below.

Caption: A typical experimental workflow for studying this compound's effects on NF-κB.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Seeding & Transfection:

-

Seed HEK293T cells in 24-well plates at a density that will reach 70-80% confluency the next day.

-

Co-transfect cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and a second (e.g., Renilla luciferase) with a constitutive promoter as a transfection control. Use a suitable transfection reagent as per the manufacturer's protocol.

-

Incubate for 24 hours post-transfection.

-

-

Treatment:

-

Aspirate the medium. Add fresh, low-serum medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO).

-

Pre-incubate for 1-2 hours.

-

Add the NF-κB activator (e.g., TNF-α at 10-20 ng/mL or LPS at 1 µg/mL) to all wells except the unstimulated control.

-

Incubate for 6-8 hours.

-

-

Lysis and Luminescence Reading:

-

Wash cells once with PBS.

-

Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 20 µL of the lysate to an opaque 96-well plate.

-

Use a dual-luciferase reporter assay system and a luminometer to measure firefly and Renilla luminescence sequentially.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the data as fold induction of NF-κB activity relative to the unstimulated control.

-

Protocol: Western Blotting for IκBα Degradation and p65 Phosphorylation

This technique assesses changes in the protein levels and post-translational modifications of key pathway components.

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW264.7 macrophages) and grow to 80-90% confluency.

-

Pre-treat with this compound or vehicle for 1-2 hours.

-

Stimulate with LPS (1 µg/mL) or TNF-α (20 ng/mL) for a short duration (e.g., 15-30 minutes for IκBα degradation; 5-15 minutes for p65 phosphorylation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and a loading control (anti-β-actin or anti-GAPDH).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol: Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique visualizes the subcellular localization of the p65 subunit.

-

Cell Culture and Treatment:

-

Grow cells (e.g., A549) on glass coverslips in a 24-well plate.

-

Pre-treat with this compound or vehicle for 1-2 hours.

-

Stimulate with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-